Predicted Lipophilicity Advantage Over Analogs
Computational prediction models estimate that 2-Methyl-3-trifluoromethylphenylthiourea has a logP value approximately 0.5–1.0 units higher than its des-methyl analog [3-(trifluoromethyl)phenyl]thiourea, and more than 0.6 units higher than its des-trifluoromethyl analog (2-methylphenyl)thiourea. This represents a significant increase in lipophilicity that directly influences membrane permeability and bioavailability in cell-based assays.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP 3.0–3.5 (based on fragment contributions from structurally related C9H9F3N2S isomers, range 3.09–3.59 ) |
| Comparator Or Baseline | A) [3-(Trifluoromethyl)phenyl]thiourea: ACD/LogP 2.08 to 3.13 ; B) (2-Methylphenyl)thiourea: LogP 2.42 |
| Quantified Difference | ΔLogP ≈ +0.5 to +1.0 vs. des-methyl analog; ΔLogP ≈ +0.6 to +1.1 vs. des-CF3 analog |
| Conditions | In silico prediction (ACD/Labs and fragment-based methods) |
Why This Matters
Higher lipophilicity predicts improved passive membrane diffusion, a critical factor for intracellular target engagement in whole-cell assays and a key selection criterion when optimizing a lead series for cellular potency.
